2,2'-Bipyridine-3,3'-dicarbonitrile
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Overview
Description
2,2’-Bipyridine-3,3’-dicarbonitrile is an organic compound with the molecular formula C12H6N4. It is a derivative of bipyridine, characterized by the presence of two cyano groups at the 3 and 3’ positions of the bipyridine ring. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-3,3’-dicarbonitrile typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 3-cyanopyridine in the presence of a catalyst. This reaction can be carried out under various conditions, including the use of palladium or nickel catalysts, often in combination with ligands to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 2,2’-Bipyridine-3,3’-dicarbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs. The specific details of industrial processes are often proprietary, but they generally follow the principles of catalytic coupling reactions used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine-3,3’-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Bipyridine diamines.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Bipyridine-3,3’-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of materials with specific electronic and optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine-3,3’-dicarbonitrile primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used. For example, in catalysis, the metal-ligand complex can facilitate various chemical transformations by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the cyano groups, making it less electron-withdrawing and potentially less versatile in forming certain metal complexes.
4,4’-Bipyridine: Has cyano groups at different positions, affecting its coordination properties and reactivity.
1,10-Phenanthroline: Another bidentate ligand with a different ring structure, offering different coordination chemistry and electronic properties
Uniqueness
2,2’-Bipyridine-3,3’-dicarbonitrile is unique due to the presence of cyano groups, which enhance its electron-withdrawing capability and influence its coordination behavior with metal ions. This makes it particularly useful in applications requiring strong ligand-metal interactions and specific electronic properties .
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKQATMWMIMXAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674424 |
Source
|
Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136869-49-3 |
Source
|
Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 2,2'-bipyridine-3,3'-dicarbonitrile interesting for studying nucleophilic attack on nitriles?
A: The crystal structure of this compound reveals important information about how nucleophiles might interact with nitrile groups. Analysis of the compound's crystal structure indicates attractive intramolecular interactions between the nitrogen atoms in the pyridine rings and the carbon atoms of the nitrile groups. [] These interactions suggest a preferred angle of approach for a nucleophile attacking the nitrile group. Specifically, the research proposes that the most favorable attack angle is at least 108° relative to the nitrile triple bond. [] This information could be valuable for understanding reaction mechanisms and designing synthetic strategies involving nucleophilic attack on nitriles.
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